![molecular formula C8H13ClO3S B13155529 3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride is a chemical compound with the molecular formula C8H13ClO3S and a molecular weight of 224.71 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which makes it an interesting subject for various chemical studies.
Métodos De Preparación
The synthesis of 3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride typically involves the reaction of 3-methoxyspiro[3.3]heptane with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl chloride group
Análisis De Reacciones Químicas
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines and alcohols, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are sulfonamide, sulfonate ester, sulfonothioate, sulfonic acid, and sulfide derivatives .
Aplicaciones Científicas De Investigación
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function . The molecular targets and pathways involved in these interactions are still under investigation, but the compound’s reactivity suggests it could modify proteins, enzymes, and other cellular components .
Comparación Con Compuestos Similares
3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride can be compared with other similar compounds, such as:
3-Methoxyspiro[3.3]heptane-1-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
3-Methoxyspiro[3.3]heptan-1-ol: This compound contains a hydroxyl group, making it less reactive than the sulfonyl chloride derivative.
The uniqueness of this compound lies in its sulfonyl chloride group, which provides a versatile handle for various chemical transformations and applications .
Propiedades
Fórmula molecular |
C8H13ClO3S |
|---|---|
Peso molecular |
224.71 g/mol |
Nombre IUPAC |
1-methoxyspiro[3.3]heptane-3-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO3S/c1-12-6-5-7(13(9,10)11)8(6)3-2-4-8/h6-7H,2-5H2,1H3 |
Clave InChI |
YYBUSZVHLQZHAA-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(C12CCC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




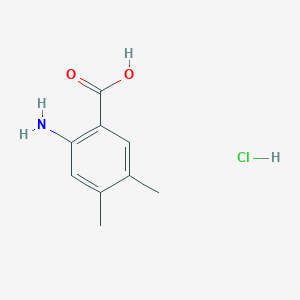
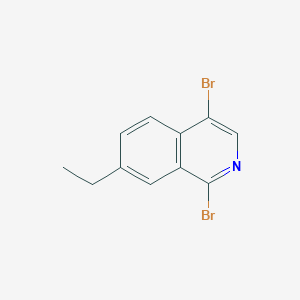
![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)

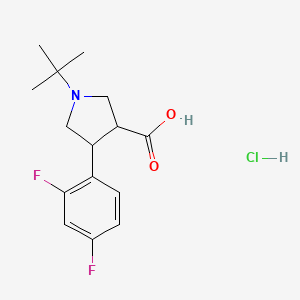
![4-[(2-Fluorophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13155491.png)


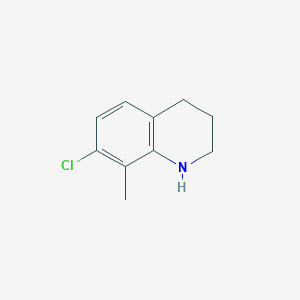
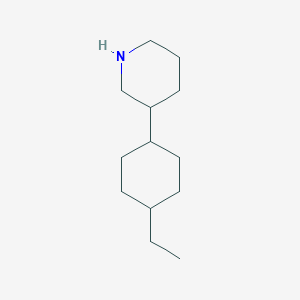
![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)

